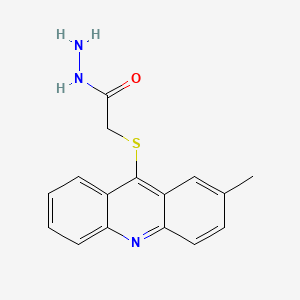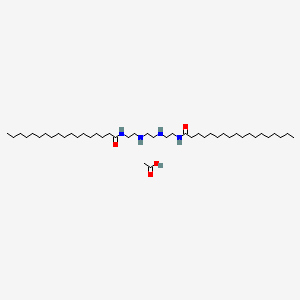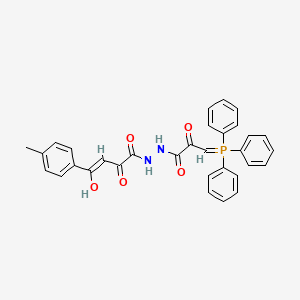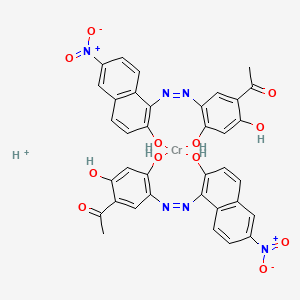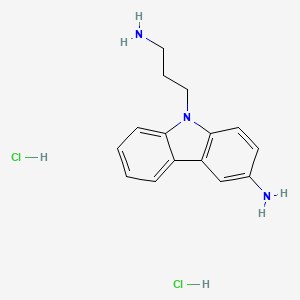
3-Amino-9H-carbazole-9-propylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-9H-carbazole-9-propylamine dihydrochloride: is a heterocyclic organic compound with the molecular formula C15H19Cl2N3 and a molecular weight of 312.23746 It is known for its unique structure, which includes a carbazole core substituted with an amino group and a propylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-9H-carbazole-9-propylamine dihydrochloride typically involves the reaction of carbazole derivatives with appropriate amines under controlled conditions. One common method includes the alkylation of 3-amino-9H-carbazole with propylamine, followed by the formation of the dihydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-9H-carbazole-9-propylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The carbazole core can undergo electrophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Various amine derivatives.
Substitution: Substituted carbazole derivatives.
Applications De Recherche Scientifique
3-Amino-9H-carbazole-9-propylamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-9H-carbazole-9-propylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and propylamine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The carbazole core can intercalate with DNA, potentially affecting gene expression and cellular functions .
Comparaison Avec Des Composés Similaires
3-Amino-9H-carbazole: Lacks the propylamine chain, leading to different chemical properties and applications.
9-Propyl-9H-carbazole: Lacks the amino group, affecting its reactivity and biological activity.
3-Nitro-9H-carbazole: Contains a nitro group instead of an amino group, leading to different chemical behavior.
Uniqueness: 3-Amino-9H-carbazole-9-propylamine dihydrochloride is unique due to the presence of both the amino group and the propylamine chain, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in scientific research .
Propriétés
Numéro CAS |
51788-31-9 |
|---|---|
Formule moléculaire |
C15H19Cl2N3 |
Poids moléculaire |
312.2 g/mol |
Nom IUPAC |
9-(3-aminopropyl)carbazol-3-amine;dihydrochloride |
InChI |
InChI=1S/C15H17N3.2ClH/c16-8-3-9-18-14-5-2-1-4-12(14)13-10-11(17)6-7-15(13)18;;/h1-2,4-7,10H,3,8-9,16-17H2;2*1H |
Clé InChI |
ZWFNEUIANBRORY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2CCCN)C=CC(=C3)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




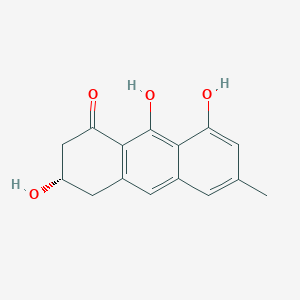
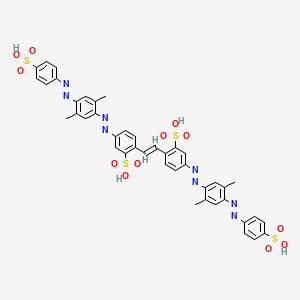
![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12706414.png)

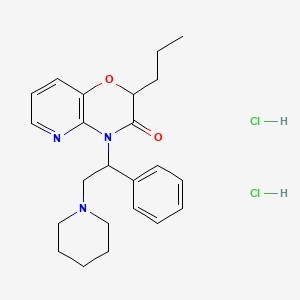
![Azd 9821 [who-DD]](/img/structure/B12706430.png)
